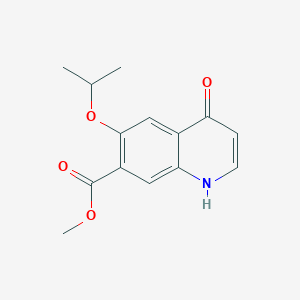

Methyl 6-isopropoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate

Beschreibung

Eigenschaften

Molekularformel |

C14H15NO4 |

|---|---|

Molekulargewicht |

261.27 g/mol |

IUPAC-Name |

methyl 4-oxo-6-propan-2-yloxy-1H-quinoline-7-carboxylate |

InChI |

InChI=1S/C14H15NO4/c1-8(2)19-13-7-9-11(15-5-4-12(9)16)6-10(13)14(17)18-3/h4-8H,1-3H3,(H,15,16) |

InChI-Schlüssel |

UUIYPALYEVOSRD-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)OC1=C(C=C2C(=C1)C(=O)C=CN2)C(=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Core Intermediate)

One well-documented method involves the hydrolysis of 4-hydroxyquinoline-3-carboxylic acid ethyl ester under alkaline reflux conditions:

| Step | Reagents and Conditions | Outcome | Yield |

|---|---|---|---|

| Hydrolysis | Sodium hydroxide (2N), reflux for 2 hours | Conversion of ethyl ester to carboxylic acid | 92% (pale white solid) |

- The reaction mixture is cooled, filtered, and acidified to pH 4 with hydrochloric acid to precipitate the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

- The product is isolated by filtration, washed, and dried under vacuum.

- Characterization by $$^{1}H$$ NMR confirms the structure with characteristic signals at δ 15.34 and 13.42 ppm corresponding to acidic protons.

Alkylation to Introduce the Isopropoxy Group at the 6-Position

- The 6-hydroxy group on the quinoline ring is alkylated using isopropyl alcohol or isopropyl halides (e.g., isopropyl bromide) in the presence of a base.

- Typical bases include potassium carbonate or sodium hydride.

- Reaction conditions often involve refluxing in polar aprotic solvents such as dimethylformamide (DMF) or acetone.

Example reaction scheme:

$$

\text{6-Hydroxy-4-oxo-1,4-dihydroquinoline-7-carboxylate} + \text{Isopropyl halide} \xrightarrow{\text{Base, Solvent, Heat}} \text{6-Isopropoxy derivative}

$$

Esterification at the 7-Carboxyl Position

- The carboxylic acid at the 7-position is converted into the methyl ester by reaction with methylating agents.

- Common reagents include methyl iodide or dimethyl sulfate in the presence of a base such as triethylamine or potassium carbonate.

- Alternatively, acid-catalyzed esterification using methanol and sulfuric acid can be employed.

Typical conditions:

| Reagents | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|

| Methyl iodide + Base | Acetone or DMF | Room temp to reflux | Several hours | Base scavenges HI byproduct |

| Methanol + H2SO4 | Methanol | Reflux | 4-6 hours | Acid catalysis |

Summary Table of Preparation Steps

| Step No. | Intermediate/Product | Reagents/Conditions | Yield (%) | Key Notes |

|---|---|---|---|---|

| 1 | 4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Hydrolysis of ethyl ester with NaOH (2N), reflux 2h | 92 | Acidification to pH 4 for precipitation |

| 2 | 6-Isopropoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Alkylation with isopropyl halide, base, reflux | Variable | Selective substitution at 6-position |

| 3 | Methyl 6-isopropoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate | Esterification with methyl iodide/base or MeOH/H2SO4 | High | Methyl ester formation at 7-position |

Analytical and Characterization Data

- NMR Spectroscopy: $$^{1}H$$ NMR signals consistent with quinoline protons and methyl ester group; isopropoxy group indicated by characteristic doublet and septet patterns.

- IR Spectroscopy: Strong absorption bands for carbonyl (C=O) around 1650 cm$$^{-1}$$, ester C–O stretching, and aromatic C=C.

- Mass Spectrometry: Molecular ion peak consistent with molecular weight of methyl 6-isopropoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate.

- Melting Point: Typically reported in literature to confirm purity.

Research Findings and Notes

- The isopropoxy substitution at the 6-position modulates the physicochemical properties, potentially improving membrane permeability and biological activity.

- The synthetic route is adaptable, allowing for variation in alkoxy substituents and ester groups, facilitating structure-activity relationship studies.

- The preparation methods are well-established with reproducible yields and straightforward purification steps.

- Literature reports emphasize the importance of controlled reaction conditions to avoid side reactions such as over-alkylation or ester hydrolysis.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 6-isopropoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming dihydroquinoline derivatives.

Substitution: The isopropoxy group can be substituted with other alkoxy groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties .

Wissenschaftliche Forschungsanwendungen

Methyl 6-isopropoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate has several scientific research applications:

Chemistry: It serves as a precursor for synthesizing other quinoline derivatives with potential pharmaceutical applications.

Biology: The compound is studied for its antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in developing new drugs for treating infectious diseases and cancer.

Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of Methyl 6-isopropoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. For example, it may inhibit DNA gyrase or topoisomerase, enzymes crucial for DNA replication in bacteria, thereby exhibiting antibacterial activity . In cancer cells, it may induce apoptosis by interfering with cell signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The following table compares Methyl 6-isopropoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate with structurally similar compounds from the evidence, focusing on substituent effects and physicochemical properties:

Substituent-Specific Analysis:

Position 6: Isopropoxy vs. Methoxy Isopropoxy: Bulkier than methoxy, reducing intermolecular interactions (e.g., crystal packing efficiency) and increasing steric hindrance in chemical reactions. This may lower melting points compared to methoxy analogs (e.g., Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate melts at 202–203.5°C ).

Position 7: Methoxycarbonyl vs. Other Ester Groups Methyl ester (COOMe): Lower molecular weight and higher volatility compared to ethyl esters (e.g., Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate).

Biological Implications Fluorinated derivatives (e.g., Ethyl 4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate) exhibit enhanced blood-brain barrier penetration due to trifluoromethyl groups . The isopropoxy group in the target compound may confer unique pharmacokinetic properties, such as prolonged half-life, by resisting enzymatic degradation.

Research Findings and Trends

- Synthetic Routes: Analogs like Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate are synthesized via cyclocondensation of aminobenzoic acid derivatives with diketones or via palladium-catalyzed coupling for halogenated variants .

- Hydrogen-Bonding Patterns: The 4-oxo group participates in intermolecular hydrogen bonds, stabilizing crystal structures.

- Structure-Activity Relationships (SAR) : Ethyl esters with electron-withdrawing groups (e.g., CF₃) show enhanced antibacterial activity, suggesting that the target compound’s isopropoxy group may similarly modulate biological efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.